molecular formula C15H14N2O6S B4081126 methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate

methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate

Cat. No. B4081126
M. Wt: 350.3 g/mol
InChI Key: UCXRSZUIJICMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate is a chemical compound used in scientific research. It has various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate is based on its ability to bind to specific proteins or enzymes. The compound contains a sulfonyl group, which can react with amino acid residues in proteins or enzymes. This binding can result in changes in the activity or function of the protein or enzyme, which can be studied using various techniques.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It can be used to study the activity of proteases, which are enzymes that break down proteins. Additionally, it can be used to study the binding of proteins to DNA, which is important in various cellular processes such as gene expression and DNA repair.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate in lab experiments include its high sensitivity and specificity for detecting protease activity and protein-DNA binding. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation is that it may not be suitable for studying all types of proteins or enzymes, as some may not react with the sulfonyl group.

Future Directions

There are many future directions for the use of methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate in scientific research. One potential direction is the development of new fluorescent probes based on this compound for studying protein-protein interactions. Additionally, it may be used to study the activity of specific enzymes involved in disease processes, such as cancer or Alzheimer's disease. Further research is needed to explore these potential applications.
Conclusion
In conclusion, this compound is a useful tool for scientific research. Its ability to bind to specific proteins or enzymes makes it a valuable tool for studying various cellular processes. Its advantages include high sensitivity and specificity, ease of synthesis and purification, and cost-effectiveness. However, there are limitations to its use, and further research is needed to explore its potential applications in various fields.

Scientific Research Applications

Methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate has various applications in scientific research. It is commonly used as a fluorescent probe to study the binding of proteins to DNA. It is also used as a substrate for the detection of protease activity in cells. Additionally, it has been used as a tool to study the role of specific enzymes in cellular processes.

properties

IUPAC Name

methyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-10-3-8-13(17(19)20)9-14(10)24(21,22)16-12-6-4-11(5-7-12)15(18)23-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXRSZUIJICMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.